

Ditolylguanidine (CAS 97-39-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ditolylguanidine

Cat. No.: B1662265

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-o-tolylguanidine (DTG), identified by CAS number 97-39-2, is a versatile organic compound with significant applications in both industrial and research settings. Primarily known as a rubber vulcanization accelerator, DTG has gained substantial attention in the scientific community as a potent and selective sigma (σ) receptor agonist. This technical guide provides an in-depth overview of the chemical and physical properties of DTG, detailed experimental protocols for its synthesis and in vitro characterization, and a summary of its biological activities and signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Chemical and Physical Properties

Ditolylguanidine is a white to light yellow crystalline solid belonging to the guanidine class of organic compounds. It is characterized by two o-tolyl groups attached to a central guanidine core.^[1]

Table 1: Physicochemical Properties of **Ditolylguanidine**

Property	Value	Reference
CAS Number	97-39-2	[1]
Molecular Formula	C ₁₅ H ₁₇ N ₃	[1][2]
Molecular Weight	239.32 g/mol	[1][2]
Appearance	White to light yellow crystalline solid	[1]
Melting Point	176-179 °C	[3][4]
Solubility	Practically insoluble in water (70 mg/L at 20 °C); Soluble in organic solvents such as diethyl ether, chloroform, acetone, and ethyl acetate.[3][4]	[3][4]
Density	1.10 g/cm ³	[3]
SMILES	<chem>Cc1ccccc1NC(=N)Nc2ccccc2C</chem>	[1][5]
InChI Key	OPNUROKCUBTKLF-UHFFFAOYSA-N	[1]

Synthesis of N,N'-Di-o-tolylguanidine

While the industrial synthesis of DTG often involves the reaction of o-toluidine with cyanogen chloride, an alternative laboratory-scale synthesis can be achieved from di-o-tolylthiourea. The following protocol is based on a patented method for the preparation of N,N'-disubstituted guanidines.

Experimental Protocol: Synthesis from Di-o-tolylthiourea

Materials:

- Di-o-tolylthiourea

- Ammonia (aqueous solution)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$) as a catalyst
- Water
- Oxygen gas
- Reaction vessel capable of handling pressure (e.g., a Parr autoclave)
- Stirring mechanism
- Temperature control system

Procedure:

- **Reaction Setup:** In a suitable pressure-resistant reaction vessel, combine 0.1 mol of di-o-tolylthiourea, 3 mol of ammonia in 130 g of water, and 0.1 mmol of $\text{Cu}(\text{OAc})_2$.
- **Reaction Conditions:** Seal the vessel and begin stirring. Heat the reaction mixture to 80 °C.
- **Oxygen Introduction:** Pressurize the vessel with oxygen to 3 bar.
- **Reaction Monitoring:** Maintain the temperature and pressure for a reaction time of 3 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Work-up and Isolation:** After the reaction is complete, cool the vessel to room temperature and carefully vent the excess oxygen. The product, di-o-tolylguanidine, will precipitate out of the aqueous solution.
- **Purification:** Filter the solid product, wash with water to remove any remaining ammonia and catalyst, and dry under vacuum. The purity of the obtained di-o-tolylguanidine can be assessed by melting point determination and spectroscopic methods (e.g., NMR, IR).

This method has been reported to yield di-o-tolylguanidine in high purity.

Biological Activity: Sigma Receptor Agonism

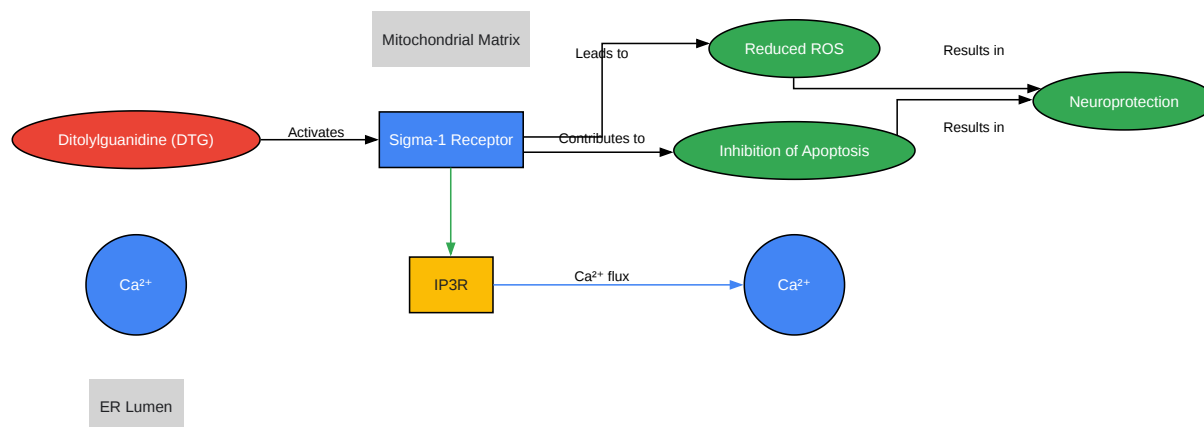
Ditolylguanidine is widely recognized and utilized as a high-affinity sigma (σ) receptor agonist. It exhibits affinity for both σ_1 and σ_2 receptor subtypes.^{[6][7]} This activity makes it a valuable tool for studying the physiological roles of these receptors and for the development of novel therapeutics targeting central nervous system disorders and cancer.^[6]

Table 2: Sigma Receptor Binding Affinity of **Ditolylguanidine**

Parameter	Receptor Subtype	Value	Reference
Ki	σ_1	69 nM	[6]
Ki	σ_2	21 nM	[6]
IC ₅₀	NCI-N417 small cell lung cancer cells	100 nM	[6]
IC ₅₀	NCI-H209 small cell lung cancer cells	90 nM	[6]

Signaling Pathway of Sigma-1 Receptor Activation

The sigma-1 (σ_1) receptor is an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). Upon activation by an agonist like DTG, the σ_1 receptor can translocate and interact with various client proteins, thereby modulating a range of cellular processes.



[Click to download full resolution via product page](#)

Caption: Sigma-1 receptor signaling pathway upon activation by **Ditolylguanidine**.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors

This protocol outlines a competitive inhibition assay to determine the binding affinity (K_i) of a test compound for sigma-1 and sigma-2 receptors using [³H]-DTG.

Materials:

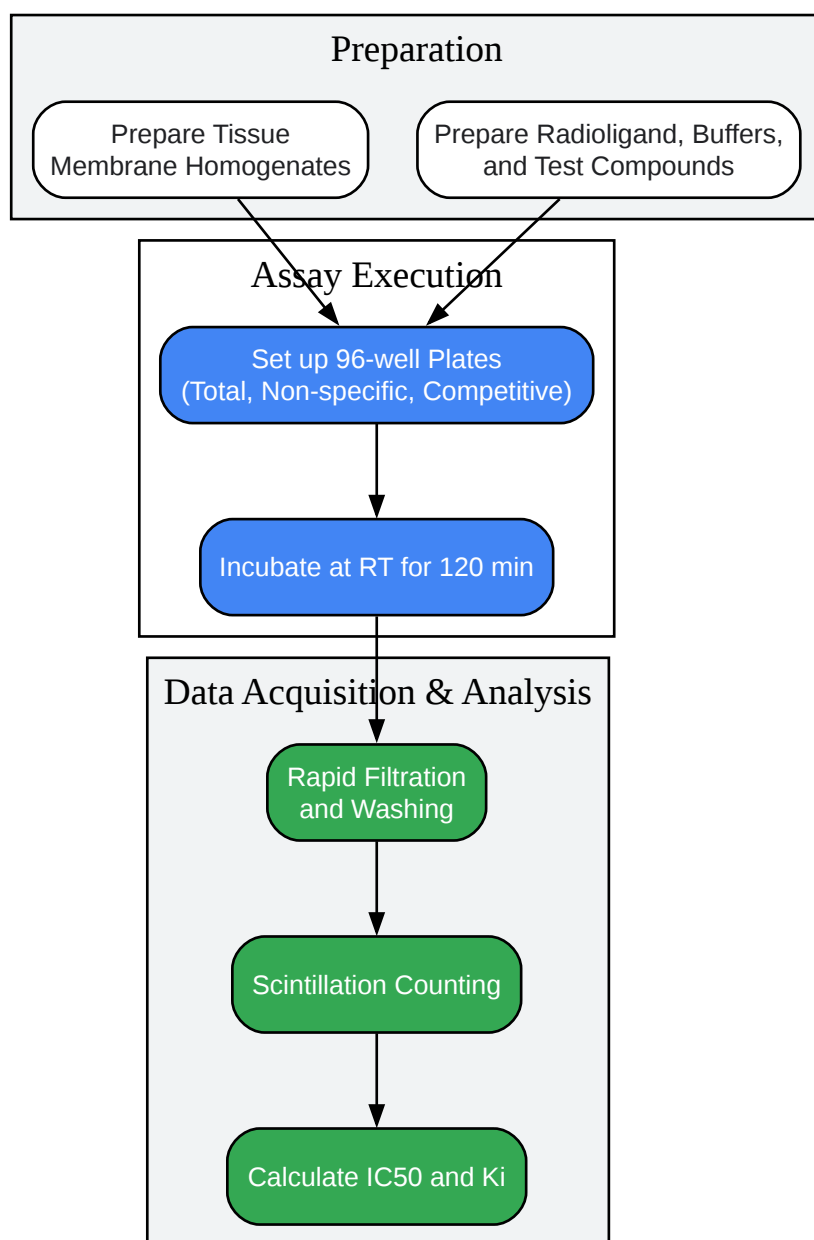
- Guinea pig brain membrane homogenate (for high σ_1 receptor expression) or rat liver membrane homogenate (for high σ_2 receptor expression)
- [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) as the radioligand
- (+)-Pentazocine (for masking σ_1 receptors when assaying for σ_2)
- Haloperidol (for determining non-specific binding)

- Test compound (at various concentrations)
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter
- Filtration apparatus

Procedure:

- Membrane Preparation: Prepare membrane homogenates from the chosen tissue according to established protocols. Determine the protein concentration of the homogenate using a standard method (e.g., Bradford assay).
- Assay Setup: In a 96-well microplate, set up the following reaction mixtures in triplicate:
 - Total Binding: Binding buffer, membrane homogenate, and [³H]-DTG.
 - Non-specific Binding: Binding buffer, membrane homogenate, [³H]-DTG, and a high concentration of haloperidol (e.g., 10 μM).
 - Competitive Binding: Binding buffer, membrane homogenate, [³H]-DTG, and varying concentrations of the test compound.
 - For σ_2 Receptor-Specific Binding: Add a saturating concentration of (+)-pentazocine (e.g., 300 nM) to all wells to block the binding of [³H]-DTG to σ_1 receptors.
- Incubation: Add a constant concentration of [³H]-DTG (typically near its K_d value) to all wells. The final assay volume is typically 200 μL. Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of $[^3H]$ -DTG) using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



[Click to download full resolution via product page](#)

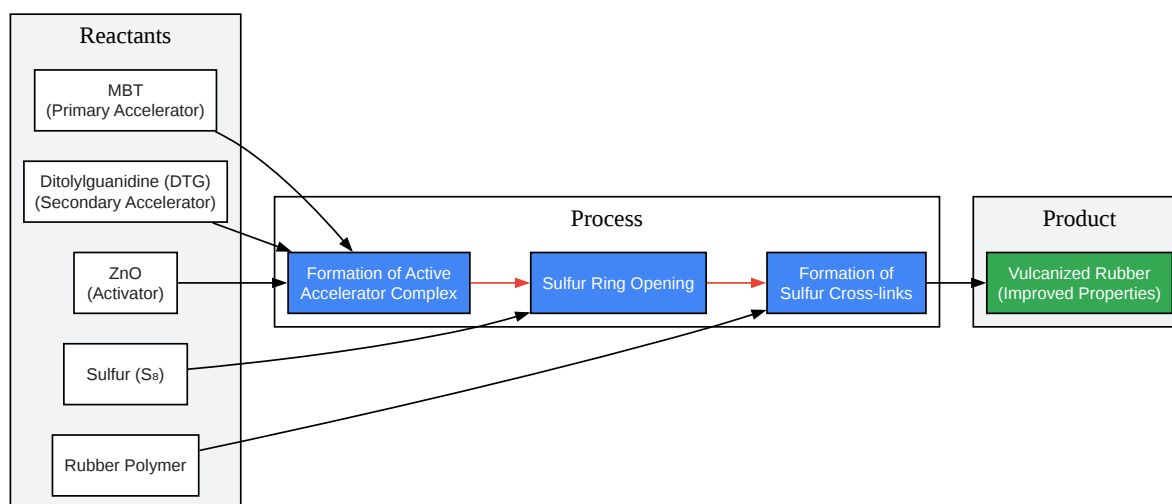
Caption: Experimental workflow for the radioligand binding assay.

Industrial Application: Rubber Vulcanization

Ditolylguanidine is used as a secondary accelerator in the vulcanization of rubber. It enhances the efficiency of primary accelerators (e.g., thiazoles like 2-mercaptobenzothiazole, MBT), leading to a faster and more efficient cross-linking of polymer chains by sulfur.

Logical Relationship in Accelerated Sulfur Vulcanization

The mechanism involves the formation of an active accelerator complex that facilitates the reaction of sulfur with the rubber polymer chains.



[Click to download full resolution via product page](#)

Caption: Logical relationship in DTG-accelerated rubber vulcanization.

Safety and Handling

Ditolylguanidine is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed and may cause harm to aquatic life with long-lasting effects. Users should consult the Safety Data Sheet (SDS) for comprehensive safety information. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

N,N'-Di-o-tolylguanidine (CAS 97-39-2) is a compound with a dual role as an industrial chemical and a valuable pharmacological tool. Its function as a rubber vulcanization accelerator is well-established, while its activity as a high-affinity sigma receptor agonist has opened avenues for research in neuroscience and oncology. This guide provides essential technical information and detailed protocols to aid researchers and professionals in the effective and safe utilization of **ditolylguanidine** in their respective fields. The presented data and methodologies are intended to serve as a foundational resource for further investigation and application of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4898978A - Process for the preparation of N,N'-disubstituted guanidines - Google Patents [patents.google.com]
- 3. Antinociception following 1,3,-di-o-tolylguanidine, a selective sigma receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of N,N'-di-o-tolylguanidine analogues, high-affinity ligands for the haloperidol-sensitive sigma receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ditolylguanidine (CAS 97-39-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662265#what-is-ditolylguanidine-cas-97-39-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com